molecular formula C22H18FN3S B425289 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide

Cat. No.: B425289
M. Wt: 375.5g/mol
InChI Key: PMACRPIRDSYVHX-UHFFFAOYSA-N
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Description

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl and fluorobenzyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide typically involves the reaction of appropriate benzyl and fluorobenzyl precursors with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is unique due to the specific arrangement of its benzyl and fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H18FN3S

Molecular Weight

375.5g/mol

IUPAC Name

3-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H18FN3S/c23-20-14-8-7-11-18(20)16-27-22-25-24-21(15-17-9-3-1-4-10-17)26(22)19-12-5-2-6-13-19/h1-14H,15-16H2

InChI Key

PMACRPIRDSYVHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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